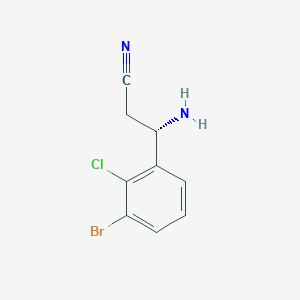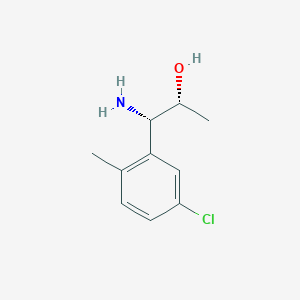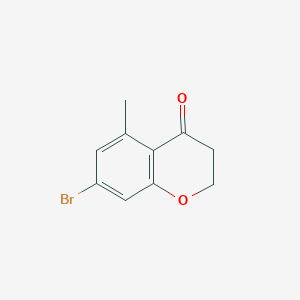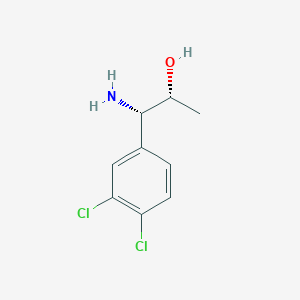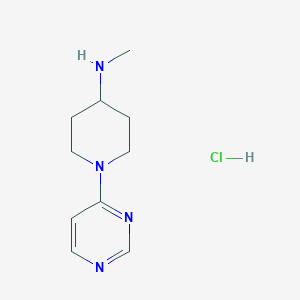
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrimidine group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Pyrimidine Group: The pyrimidine group is introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(pyridin-4-YL)piperidin-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-Methyl-1-(pyrimidin-2-YL)piperidin-4-amine: Similar structure but with the pyrimidine group at a different position.
Uniqueness
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the pyrimidine ring at the 4-position and the methyl group on the piperidine ring can influence its binding affinity and selectivity for molecular targets.
Propriétés
Formule moléculaire |
C10H17ClN4 |
|---|---|
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
N-methyl-1-pyrimidin-4-ylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-11-9-3-6-14(7-4-9)10-2-5-12-8-13-10;/h2,5,8-9,11H,3-4,6-7H2,1H3;1H |
Clé InChI |
NGRAAFCYUSUIRM-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)C2=NC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


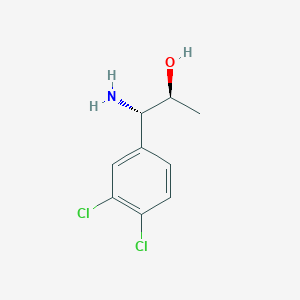
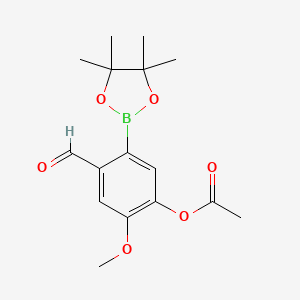
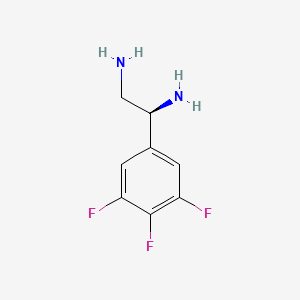

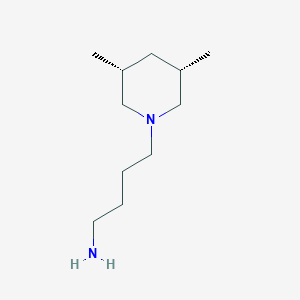
![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
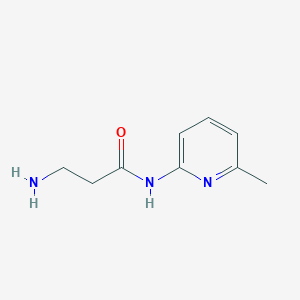
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)

